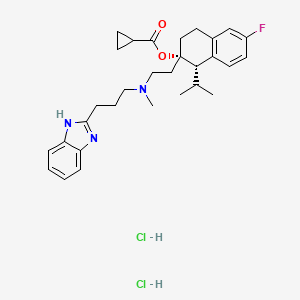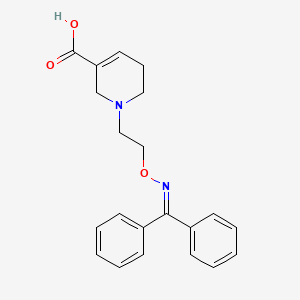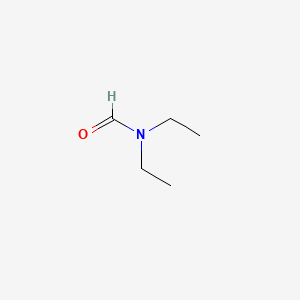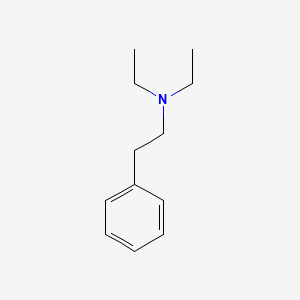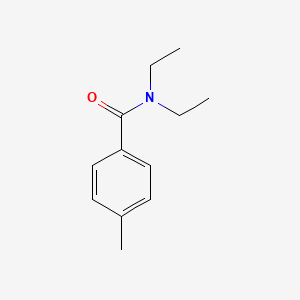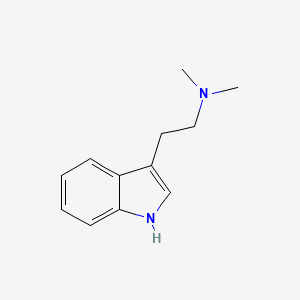![molecular formula C13H10N4O3 B1679432 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-carbaldehyd CAS No. 37854-59-4](/img/structure/B1679432.png)
7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-carbaldehyd
Übersicht
Beschreibung
“7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde” is a heteromolecule with the formula C13H10N4O3 . It has a molecular mass of 270.243 g·mol−1 . The IUPAC name for this compound is the same as the common name .
Molecular Structure Analysis
The molecular structure of this compound includes 30 atoms . The InChI key for this compound is JGIBLWQMCPFBCS-UHFFFAOYSA-N . The compound has a net charge of 0 .Physical And Chemical Properties Analysis
This compound has a heat of formation of -163.0 ± 16.7 kJ·mol−1 . It has a dipole moment of 7.14 ± 1.08 D . The volume of this compound is 291.46 Å3, and it has a surface area of 269.67 Å2 .Wissenschaftliche Forschungsanwendungen
Inhibitor des Nuclear Factor-κB (NF-κB)
Die Verbindung wurde als Inhibitor der DNA-Bindung von Nuclear Factor-κB (NF-κB) gefunden, einem Transkriptionsfaktor, der die Expression von Proteinen reguliert, die wichtige Rollen bei der Immunität und Entzündung spielen . Dies macht es zu einem potenziellen Ziel für die Behandlung von Krankheiten wie Krebs und chronischen Entzündungen .
Ligand in Biomolekülkomplexen
Die Verbindung kann als Ligand in der Untersuchung von Biomolekül-Ligand-Komplexen verwendet werden . Diese Anwendung ist besonders nützlich im Bereich der Strukturbiologie, wo das Verständnis der Wechselwirkung zwischen Biomolekülen und Liganden Einblicke in biologische Funktionen und Mechanismen liefern kann.
Freie Energieberechnungen
Die Verbindung kann in freien Energieberechnungen verwendet werden . Dies ist ein entscheidender Aspekt der computergestützten Chemie und Physik, der bei der Vorhersage von Reaktionsgeschwindigkeiten, dem Verständnis oder der Gestaltung chemischer Reaktionen sowie bei Protein-Ligand-Bindungsstudien hilft.
Strukturbasiertes Drug Design
Die Verbindung kann in der strukturbasierten Wirkstoffentwicklung verwendet werden . Dies ist eine Methode, die beim Entwurf oder der Optimierung von arzneimittelähnlichen Molekülen basierend auf ihren molekularen Strukturen und ihrer möglichen Interaktion mit ihren Zielbiomolekülen verwendet wird.
Verfeinerung von Röntgenkristallkomplexen
Die Verbindung kann zur Verfeinerung von Röntgenkristallkomplexen verwendet werden . Dies ist ein wichtiger Schritt in der Röntgenkristallographie, einer Technik, die zur Bestimmung der atomaren und molekularen Struktur eines Kristalls verwendet wird.
Inhibitor der MSI-RNA-Bindung
Die Verbindung ist ein selektiver Inhibitor der MSI-RNA-Bindung . Dies könnte potenzielle Anwendungen bei der Behandlung von Krankheiten haben, bei denen die MSI-RNA-Bindung eine Rolle spielt.
Wirkmechanismus
Target of Action
The primary target of 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde is NGF (Nerve Growth Factor) . NGF is a protein that is crucial for the growth, maintenance, and survival of certain nerve cells (neurons). It also functions as a signaling molecule .
Mode of Action
This compound acts as a non-peptide, reversible inhibitor of NGF . It directly binds to NGF, inhibiting its function . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is approximately 1 µM .
Biochemical Pathways
Given its role as an ngf inhibitor, it likely impacts pathways related to neuronal signaling
Pharmacokinetics
It is known that the compound should be stored in a dry environment at 2-8°c . More research is needed to understand its bioavailability and other pharmacokinetic properties.
Result of Action
The inhibition of NGF by this compound could potentially lead to a decrease in neuronal signaling . This could have various effects at the molecular and cellular level, depending on the specific context and the other molecules involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by temperature, as it should be stored in a dry environment at 2-8°C . Other environmental factors that could potentially influence the compound’s action include pH, presence of other molecules, and specific conditions within the cell.
Biochemische Analyse
Biochemical Properties
7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde plays a crucial role in biochemical reactions, particularly in neuronal signaling pathways. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with neuronal growth factors (NGF), modulating their signaling pathways . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, altering their conformation and activity.
Cellular Effects
The effects of 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the DNA binding of NF-κB p50, a key transcription factor involved in inflammatory responses . This inhibition can lead to changes in gene expression and subsequent cellular responses.
Molecular Mechanism
At the molecular level, 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, its binding to certain enzymes can inhibit their activity, leading to downstream effects on cellular processes . Additionally, it can influence gene expression by modulating the activity of transcription factors such as NF-κB p50 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and function.
Dosage Effects in Animal Models
The effects of 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde vary with different dosages in animal models. At lower doses, it can modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruption of normal cellular function and induction of stress responses . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of metabolites within cells . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution patterns can affect its activity and function, as well as its potential therapeutic applications.
Subcellular Localization
7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde exhibits specific subcellular localization, which is essential for its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interactions with biomolecules and its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
7,10-dimethyl-2,4-dioxobenzo[g]pteridine-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-6-3-8-9(4-7(6)5-18)17(2)11-10(14-8)12(19)16-13(20)15-11/h3-5H,1-2H3,(H,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEMVNYMYPJJIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C=O)N(C3=NC(=O)NC(=O)C3=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590847 | |
| Record name | 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37854-59-4 | |
| Record name | 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



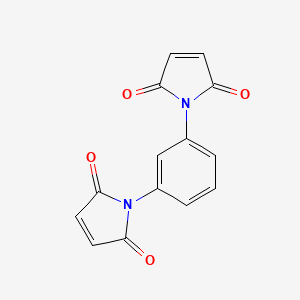
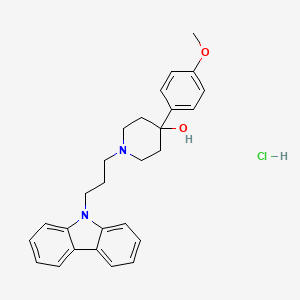
![4-{[(4-Cyclohexylphenyl){[3-(Methylsulfonyl)phenyl]carbamoyl}amino]methyl}-N-(1h-Tetrazol-5-Yl)benzamide](/img/structure/B1679352.png)
![8-[4-(3-Phenylprop-2-ynoxy)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B1679353.png)
![8-[4-[3-[3-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B1679355.png)

